6-Bromo-8-methoxyisoquinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

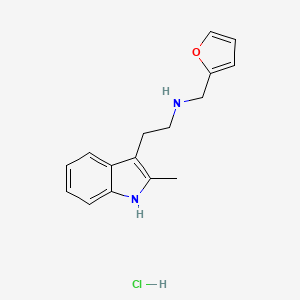

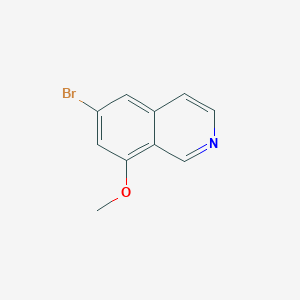

6-Bromo-8-methoxyisoquinoline is a heterocyclic organic compound . It has a molecular weight of 238.08 . The IUPAC name for this compound is 6-bromo-8-methoxyisoquinoline . It is a solid at room temperature .

Molecular Structure Analysis

The InChI code for 6-Bromo-8-methoxyisoquinoline is 1S/C10H8BrNO/c1-13-10-5-8(11)4-7-2-3-12-6-9(7)10/h2-6H,1H3 . The InChI key is ZCDSNWILBJFPSI-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

6-Bromo-8-methoxyisoquinoline is a solid at room temperature . The compound has a molecular weight of 238.08 .Scientific Research Applications

Synthesis and Structural Analysis

- 6-Bromo-8-methoxyisoquinoline is utilized in the synthesis of various complex organic compounds. For instance, it plays a key role in the formation of 8-bromoisoquinolines, contributing significantly to advancements in organic synthesis methods (Armengol, Helliwell, & Joule, 2000).

Pharmaceutical Research

- In pharmaceutical research, 6-Bromo-8-methoxyisoquinoline derivatives have been synthesized and evaluated as inhibitors for steroid 5alpha reductases, indicating potential applications in developing treatments for conditions influenced by these enzymes (Baston, Palusczak, & Hartmann, 2000).

Drug Discovery and Development

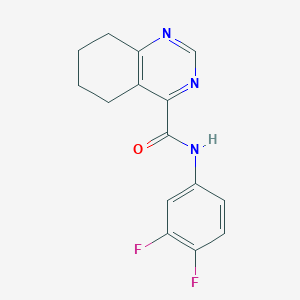

- The compound has been identified as a key intermediate in drug discoveries, especially in the synthesis of quinazoline derivatives, showcasing its importance in streamlining drug development processes (Nishimura & Saitoh, 2016).

Chemical Synthesis and Modifications

- Its role in the preparation and characterization of various bromo- and methoxy- substituted compounds expands the possibilities in chemical synthesis, leading to a wide range of potential applications in material science and medicinal chemistry (Zhou Xin-rui, 2005).

Antimicrobial and Antitubercular Agents

- Some derivatives of 6-Bromo-8-methoxyisoquinoline have shown significant antimycobacterial activity against Mycobacterium tuberculosis, highlighting their potential in developing new treatments for tuberculosis (Upadhayaya et al., 2009).

Photolabile Protecting Groups

- The compound has been used in the development of photolabile protecting groups for carboxylic acids, showcasing its potential in photochemistry and related applications (Fedoryak & Dore, 2002).

Safety and Hazards

properties

IUPAC Name |

6-bromo-8-methoxyisoquinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO/c1-13-10-5-8(11)4-7-2-3-12-6-9(7)10/h2-6H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCDSNWILBJFPSI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C=NC=CC2=CC(=C1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-8-methoxyisoquinoline | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R,5S)-4-Oxobicyclo[3.2.0]heptane-1-carbonitrile](/img/structure/B2355422.png)

![2-(benzo[d]isoxazol-3-yl)-N-(2-((6-(pyridin-3-ylamino)pyridazin-3-yl)amino)ethyl)acetamide](/img/structure/B2355425.png)

![4-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-1-methylpyrazolo[3,4-d]pyrimidine](/img/structure/B2355428.png)

![2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-methoxybenzyl)acetamide](/img/structure/B2355429.png)

![4-[2,4-Bis(2-methylbutan-2-yl)phenoxy]butanehydrazide](/img/structure/B2355431.png)

![N-[(3-Pyridin-3-ylphenyl)methyl]prop-2-enamide](/img/structure/B2355441.png)

![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B2355443.png)

![1-[2-(1H-pyrazol-1-yl)ethyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B2355444.png)